3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide
Description
The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core modified with a sulfonylated piperazine moiety bearing a 3-methylphenyl group and an N-(2-methylpropyl) substituent. Piperazine derivatives are known for their versatility in drug design, often influencing receptor binding and pharmacokinetics .
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-15(2)14-21-20(24)19-18(7-12-27-19)28(25,26)23-10-8-22(9-11-23)17-6-4-5-16(3)13-17/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPWFYBLMBMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the addition of the sulfonyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Addition of the Sulfonyl Group: This is typically done through sulfonylation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the thiophene ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Motifs and Heterocyclic Cores
- Thiophene vs. Thiazole/Pyridine/Triazole: The target compound’s thiophene core differs from thiazole-based ureas (e.g., 11a–11o in ) and pyridine carboxamides (e.g., 14 in ). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to thiazole’s sulfur-containing aromaticity or pyridine’s basic nitrogen .
Sulfonyl vs. Urea/Carboxamide Linkers :
The sulfonyl group in the target compound contrasts with urea linkers in 11a–11o (). Sulfonyl groups are less polar than ureas, which could improve membrane permeability but reduce solubility. Carboxamide linkages, as seen in ezeprogindum (), balance polarity and stability .
Substituent Effects on Piperazine
- 3-Hydroxyphenyl (compound 14, ): The hydroxyl group increases polarity, likely improving solubility but reducing blood-brain barrier permeability . Halogenated Aryl Groups (e.g., 11b, 11c in ): Fluorine or chlorine atoms enhance metabolic stability and receptor affinity via hydrophobic and electronic effects .
N-Alkyl Groups :
The N-(2-methylpropyl) group in the target compound contrasts with N-Boc-L-valine in compound 16 (). Bulky alkyl chains (e.g., tert-butyl in V027-1879 , ) may hinder enzymatic degradation but increase lipophilicity .
Pharmacological Profiles
- Receptor Modulation :
Piperazine derivatives in and target H1 and 5-HT2A receptors for sleep disorders, suggesting the target compound may share CNS activity. However, the thiophene-sulfonyl moiety could shift selectivity toward other GPCRs or kinases . - Neuroprotective Potential: Ezeprogindum () demonstrates neuroprotection via benzimidazole-piperazine interactions, whereas the target compound’s thiophene may offer antioxidant properties .
- Antimicrobial/Pesticide Applications :
Triazole carboxamides like triazofenamide () are used as pesticides, implying the target compound’s sulfonyl-thiophene motif could have unexplored antimicrobial activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Impact on Properties
Biological Activity
The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide is a synthetic derivative featuring a thiophene core, piperazine moiety, and a sulfonamide group. This structure suggests potential biological activity, particularly in pharmacological applications. The following sections summarize the biological activities, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 343.46 g/mol
- Structure : The compound consists of a thiophene ring substituted with a carboxamide group and a piperazine ring that is further substituted with a methylphenyl group.
The biological activity of this compound can be attributed to its structural features which may interact with various biological targets:
- Serotonin Receptors : Piperazine derivatives are known to interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and behavior. This compound may exhibit antidepressant-like effects through modulation of these receptors.
- Dopaminergic Activity : The presence of the piperazine moiety suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease.
- Antimicrobial Properties : Sulfonamides are recognized for their antimicrobial activity; hence, this compound may possess similar properties, inhibiting bacterial growth through interference with folic acid synthesis.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant-like | Modulation of 5-HT1A receptors | |
| Antimicrobial | Inhibition of bacterial growth | |
| Dopaminergic | Potential effects on dopaminergic pathways |
Case Studies and Research Findings
-
Antidepressant Activity :
A study investigated the effects of various piperazine derivatives on serotonin receptors, highlighting that compounds with similar structures exhibit significant activity at 5-HT1A receptors. The findings suggest that the compound may function as an effective antidepressant through serotonin modulation . -
Antimicrobial Effects :
Research evaluating sulfonamide derivatives demonstrated that compounds with similar functional groups effectively inhibited the growth of various bacterial strains. The mechanism is primarily through the blockade of folate synthesis pathways, indicating that our compound could potentially serve as an antimicrobial agent . -
Dopaminergic Interaction :
Another investigation into piperazine derivatives indicated potential interactions with dopamine receptors, suggesting that these compounds might be useful in treating neuropsychiatric disorders due to their ability to modulate dopaminergic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
